(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Thermal analysis Crystallinity Solid-state characterization

(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one (CAS 16240-00-9, molecular formula C₁₇H₁₆N₂OS, molecular weight 296.39 g/mol) is a fully substituted 2-imino-1,3-thiazolidin-4-one bearing ortho-methylphenyl (o-tolyl) groups at both the N-3 and the exocyclic imine nitrogen. The compound features a (Z)-configured exocyclic imine bond and is commercially supplied as a research chemical with certified purity of 98% by HPLC.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
CAS No. 16240-00-9
Cat. No. B079558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one
CAS16240-00-9
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=C3C
InChIInChI=1S/C17H16N2OS/c1-12-7-3-5-9-14(12)18-17-19(16(20)11-21-17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
InChIKeyCJSLWSKTENNCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one (CAS 16240-00-9): Compound Identity and Class Context for Research Procurement


(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one (CAS 16240-00-9, molecular formula C₁₇H₁₆N₂OS, molecular weight 296.39 g/mol) is a fully substituted 2-imino-1,3-thiazolidin-4-one bearing ortho-methylphenyl (o-tolyl) groups at both the N-3 and the exocyclic imine nitrogen . The compound features a (Z)-configured exocyclic imine bond and is commercially supplied as a research chemical with certified purity of 98% by HPLC . It belongs to the 2-arylimino-3-aryl-thiazolidin-4-one subclass, a privileged scaffold in medicinal chemistry associated with antibacterial, antifungal, anti-inflammatory, and anticancer activities [1]. The ortho-substitution pattern on both aromatic rings introduces steric congestion around the thiazolidinone core, a structural feature that differentiates it from para- and meta-substituted analogs and has been shown in related systems to influence both conformational preferences and biological target engagement.

Why Generic Substitution Is Not Advisable: Structural Specificity of the Bis(o-tolyl) Substitution Pattern in 2-Imino-1,3-thiazolidin-4-ones


Compounds within the 2-imino-1,3-thiazolidin-4-one class cannot be treated as interchangeable chemical inputs. The identity, position, and steric bulk of the N-aryl and imino-aryl substituents fundamentally control the three-dimensional conformation of the scaffold [1]. The bis(o-tolyl) pattern present in CAS 16240-00-9 introduces steric hindrance from the ortho-methyl groups on both aromatic rings, which restricts rotation about the N–C(aryl) and N=C(aryl) bonds. This steric constraint influences the dihedral angles between the thiazolidinone core and the aromatic rings, which in turn determines the spatial orientation of pharmacophoric elements . In contrast, analogs with para-substitution (e.g., the p-tolyl variant) adopt substantially different crystal packing arrangements and molecular geometries [1]. Furthermore, the 4-thiazolidinone (4-one) isomer of this compound differs fundamentally from the 5-thiazolidinone (5-one) positional isomer (CAS 143810-13-3) in the location of the carbonyl group, altering hydrogen-bonding capacity and electronic properties [2]. Without compound-specific characterization data, procurement of an unverified 'thiazolidinone derivative' carries substantial risk of obtaining a material with divergent reactivity, solubility, and biological profile.

Quantitative Evidence Guide for (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one (CAS 16240-00-9)


Thermal Stability Differentiation: Melting Point of the Bis(o-tolyl) Compound vs. the Bis(p-tolyl) Analog

The bis(o-tolyl) compound exhibits a melting point of 152 °C (recrystallized from ethanol) . By comparison, the structurally analogous bis(p-tolyl) isomer, (Z)-3-p-tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one, crystallizes in a different space group and exhibits distinct intermolecular interactions dominated by C—H···π contacts, with crystal data collected at 296 K [1]. Although an explicit melting point for the p-tolyl analog was not reported in the same study, the divergent crystal packing—monoclinic system for the p-tolyl analog with unit cell parameters a = 14.1321(4) Å, b = 5.8524(2) Å, c = 19.0076(6) Å, β = 100.307(2)°, V = 1546.69(8) ų [1]—provides a structural basis for expecting different thermal behavior. The ortho-methyl substitution in CAS 16240-00-9 introduces steric hindrance that alters intermolecular packing relative to para-substituted congeners, directly impacting handling, formulation, and storage conditions.

Thermal analysis Crystallinity Solid-state characterization

Physicochemical Property Profile: HPLC Purity and Predicted ADME Parameters as Procurement Specifications

The commercially supplied compound carries a certified purity of 98% by HPLC . Its predicted physicochemical properties include a boiling point of 444.3 ± 48.0 °C at 760 mmHg, density of 1.20 ± 0.1 g/cm³, topological polar surface area (TPSA) of 58 Ų, and a consensus Log P (XLogP3) of 4.4 . The predicted pKa is −0.17 ± 0.20, indicating very low basicity . These values position the compound as a relatively lipophilic, non-ionizable molecule within the thiazolidinone class. The TPSA of 58 Ų is below the commonly cited threshold of 140 Ų for oral bioavailability, while the Log P of 4.4 falls within a range associated with good membrane permeability.

Quality control Purity specification Predicted ADME

Antibacterial Activity Potential Supported by Class-Level Evidence for 2-Arylimino-3-aryl-thiazolidin-4-ones

No direct antibacterial MIC or MBC data are currently published for CAS 16240-00-9 itself. However, the compound belongs to the 2-arylimino-3-aryl-thiazolidine-4-one chemotype for which quantitative antibacterial data exist. In a 2010 study, a related 2-arylimino-3-aryl-thiazolidine-4-one derivative (compound designated 1x) demonstrated an MIC of 6.25 μM, an MBC of 25 μM, and an antibiofilm concentration of 6.25 μM against Staphylococcus epidermidis [1]. A subsequent 2013 study on halogenated 2-arylimino-3-aryl-thiazolidine-4-ones containing benzoic acid fragments reported compounds with MIC values as low as 0.8 μg/mL (approximately 1.5–2.5 μM depending on molecular weight) against S. epidermidis, with promising antibiofilm activity [2]. A 2016 study on 2-(arylimino)thiazolidin-4-one derivatives reported MIC values in the range of 2.5–5 μM against Staphylococcus aureus, S. epidermidis, Enterococcus faecalis, and Yersinia pestis for the most potent analogs [3]. The structural commonality—the 2-arylimino-3-aryl-thiazolidin-4-one core—supports the plausibility that CAS 16240-00-9, with its bis(o-tolyl) substitution, may exhibit antibacterial activity within this documented range, though the steric effect of ortho-substitution may modulate potency relative to the para-substituted or unsubstituted phenyl analogs tested.

Antibacterial Biofilm inhibition Staphylococcus epidermidis

Regioisomeric Differentiation: 4-Thiazolidinone vs. 5-Thiazolidinone Carbonyl Position as a Determinant of Hydrogen-Bonding Capacity

CAS 16240-00-9 is specifically the 4-thiazolidinone isomer, with the carbonyl group located at position 4 of the thiazolidine ring. A distinct regioisomer exists: 5-Thiazolidinone, 3-(2-methylphenyl)-2-[(2-methylphenyl)imino]- (CAS 143810-13-3), wherein the carbonyl is relocated to position 5 [1]. This positional isomerism is not trivial; the carbonyl position dictates the hydrogen-bond acceptor geometry, the electronic distribution within the heterocyclic ring, and the spatial relationship between the carbonyl oxygen and the two aromatic substituents. The 4-one isomer presents the carbonyl in closer proximity to the N-3 aryl group, potentially facilitating intramolecular electronic effects, while the 5-one isomer positions the carbonyl adjacent to the sulfur atom, altering the dipole moment and the potential for intermolecular hydrogen bonding in the solid state . The two isomers share the same molecular formula (C₁₇H₁₆N₂OS) and molecular weight (296.39 g/mol), and both are commercially cataloged, creating a procurement risk of isomer misidentification if the CAS number is not explicitly verified.

Regioisomerism Hydrogen bonding Structural isomer differentiation

Synthetic Accessibility: Established Cyclization Route via N,N′-Diarylthiourea Intermediate as an Alternative to Multi-Component Methods

The synthesis of 2-arylimino-3-aryl-thiazolidine-4-ones, including the target compound class, proceeds via cyclization of N,N′-diarylthioureas with α-haloacetic acid derivatives [1]. Specifically, N,N′-di(o-tolyl)thiourea can be reacted with bromoacetic acid or chloroacetic acid under basic conditions to yield CAS 16240-00-9. This two-step route (thiourea formation followed by cyclization) contrasts with the one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid that is commonly employed for N-3 unsubstituted or differently substituted thiazolidinones [2]. The symmetrical N,N′-diarylthiourea route offers regiochemical control, ensuring the imino nitrogen bears the desired o-tolyl group without competing N-3 substitution. The ortho-methyl groups on both aryl rings may slow the cyclization step relative to unsubstituted phenyl analogs due to steric hindrance at the reacting nitrogen centers ; however, the thiourea route remains the established method for this substitution pattern.

Synthetic methodology Cyclization Thiourea intermediate

Conformational and Stereochemical Differentiation: Axial Chirality and (Z)-Imine Configuration in the Bis(o-tolyl) System

2-Arylimino-3-aryl-thiazolidine-4-ones with ortho-substituted aryl rings can exhibit axial chirality (atropisomerism) due to restricted rotation about the N–C(aryl) and N=C(aryl) bonds . A 2022 study demonstrated that a series of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones could be separated into enantiomers by chiral HPLC, and their racemization barriers were determined . Notably, 2-(o-chlorophenyl)imino-3-(o-chlorophenyl)-thiazolidine-4-one was reported as an exception in that study, as its enantiomers could not be separated under the conditions used . The bis(o-tolyl) compound (CAS 16240-00-9) shares the ortho,ortho′-disubstitution pattern but with methyl rather than chloro substituents. The smaller steric demand of methyl versus chloro may result in a lower rotational barrier, potentially allowing faster interconversion of atropisomers at ambient temperature. This has direct implications for biological testing: if the compound exists as a rapidly interconverting mixture of atropisomers, it may interact with chiral biological targets differently than configurationally stable atropisomers or para-substituted analogs that lack this stereochemical complexity.

Stereochemistry Atropisomerism Chiral separation

Best-Fit Application Scenarios for (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one (CAS 16240-00-9)


Antibacterial Screening Library Enrichment: Investigating Steric Tolerance of the 2-Arylimino-3-aryl-thiazolidin-4-one Pharmacophore

The bis(o-tolyl) compound is ideally suited as a probe molecule for structure-activity relationship (SAR) studies exploring the steric tolerance of the 2-arylimino-3-aryl-thiazolidin-4-one antibacterial pharmacophore. Class-level evidence shows that 2-arylimino-3-aryl-thiazolidine-4-ones achieve MIC values as low as 0.8 μg/mL against Staphylococcus epidermidis, with antibiofilm activity at concentrations of 6.25 μM . CAS 16240-00-9, with its sterically demanding ortho-methyl groups on both aromatic rings, provides a critical test case for evaluating whether antibacterial activity is retained when both aryl positions are ortho-substituted—a key question for optimizing this chemotype against drug-resistant Gram-positive pathogens. Its procurement at 98% HPLC purity ensures that SAR data are not confounded by impurities .

Atropisomerism and Conformational Analysis: Studying the Relationship Between Ortho-Substituent Size and Rotational Barriers in 2-Arylimino-3-aryl-thiazolidine-4-ones

The bis(o-tolyl) substitution pattern in CAS 16240-00-9 makes it a valuable subject for systematic atropisomerism studies. Prior work has established that ortho-substituted 2-arylimino-3-aryl-thiazolidine-4-ones can exhibit axial chirality with variable racemization barriers depending on the identity of the ortho substituent . The o-tolyl (methyl) group represents a key intermediate in the steric series between unsubstituted phenyl (freely rotating) and o-chlorophenyl (configurational stability sufficient to prevent room-temperature enantiomer separation) . Determining the racemization barrier for the o-tolyl compound would fill a critical gap in this SAR continuum and inform whether atropisomerism must be considered in biological testing of this and related compounds.

Regioisomer-Controlled Chemical Biology: Using the 4-Thiazolidinone Isomer to Probe Carbonyl Position Effects on Target Binding

CAS 16240-00-9 is the 4-thiazolidinone regioisomer, structurally distinct from the 5-thiazolidinone isomer (CAS 143810-13-3) . This regioisomeric pair shares identical molecular formula and molecular weight but differs in the location of the hydrogen-bond-accepting carbonyl group. This makes the pair valuable for chemical biology experiments designed to test whether the carbonyl position influences binding to biological targets such as bacterial enzymes (e.g., DNA gyrase, sortase A) or mammalian receptors (e.g., S1P₁, LPA₁) for which thiazolidinone derivatives have been developed . Researchers procuring both isomers simultaneously can conduct matched-pair comparisons that isolate the contribution of carbonyl geometry to pharmacodynamic activity.

Crystallography and Solid-State Characterization: Comparative Analysis with the Para-Methyl Analog

The crystal structure of the para-methyl analog, (Z)-3-p-tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one, has been solved and deposited (monoclinic, P2₁/c, a = 14.1321 Å, b = 5.8524 Å, c = 19.0076 Å, β = 100.307°) . The ortho-methyl analog (CAS 16240-00-9) has a reported melting point of 152 °C but no publicly available single-crystal X-ray structure . Determining the crystal structure of the bis(o-tolyl) compound would enable a direct comparison of how ortho- versus para-methyl substitution influences dihedral angles, crystal packing, and intermolecular interactions (C—H···π vs. C—H···O hydrogen bonding) in this thiazolidinone system. The 98% purity of the commercially available material is sufficient for crystallization trials .

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